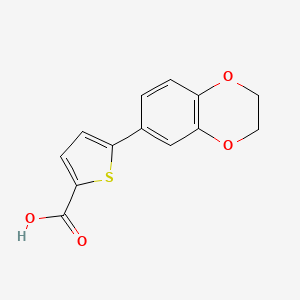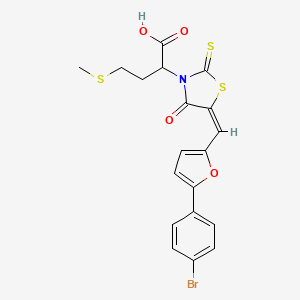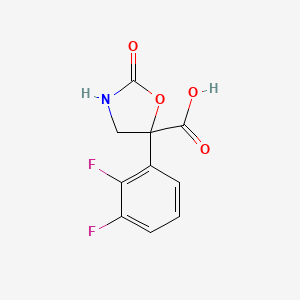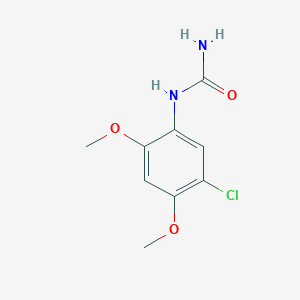![molecular formula C21H29N5O B2780445 3-cyclopentyl-N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)propanamide CAS No. 923196-44-5](/img/structure/B2780445.png)
3-cyclopentyl-N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-cyclopentyl-N-(4-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)propanamide” is a complex organic molecule. It contains a propanamide group, which is a type of amide. Amides are a class of compounds that are derivatives of carboxylic acids where the hydroxyl group has been replaced by an amine or substituted amine .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrimidine ring, the introduction of the dimethylamino group, and the coupling of these pieces with the cyclopentylpropanamide portion. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, likely involves a propanamide group attached to a cyclopentyl group, a phenyl group, and a pyrimidine ring. The pyrimidine ring is substituted with a dimethylamino group and a methyl group .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. For instance, the amide group might undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid and an amine. The pyrimidine ring might participate in electrophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence these properties include the polarity of the molecule, the presence of hydrogen bonding capabilities, and the overall size and shape of the molecule .Applications De Recherche Scientifique
Chemokine Receptor Antagonism
Compounds with structural similarities to the queried chemical have been explored for their potential as chemokine receptor antagonists, particularly targeting CCR3 receptors. This research avenue is significant for understanding and potentially treating inflammatory conditions, such as asthma. The structural features of these compounds, including amide and pyrimidine functionalities, suggest their utility in modulating receptor activities through small molecule antagonism (Beecham, 2000).
Antiviral Research
Another application involves the synthesis of pyrimidine derivatives with antiviral activities. Research has demonstrated that certain pyrimidine compounds exhibit inhibitory effects on herpes viruses, retroviruses, and other pathogens. The manipulation of pyrimidine structures, including alterations similar to those in the queried compound, can lead to significant antiviral properties, showcasing the potential of such compounds in antiviral drug development (Holý et al., 2002).
Antimicrobial and Antifungal Activities
The exploration of compounds with dimethylamino and pyrimidine components for their antimicrobial and antifungal activities is another area of interest. These studies aim to address the need for new therapeutic agents against resistant microbial strains. For instance, research into pyrimidin-2-amine derivatives has shown promising antimicrobial potential, indicating that structural analogs could serve as valuable leads in the search for new antimicrobial agents (Ghorab et al., 2017).
Enzyme Inhibition for Cancer Therapy
Research into the inhibition of specific enzymes, such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation, represents another application. Compounds with structural features similar to the queried molecule have been investigated for their potential to inhibit CDKs, offering insights into cancer treatment strategies. These findings underscore the importance of structural motifs found in the queried compound for developing novel anticancer therapies (Pevarello et al., 2005).
Orientations Futures
Propriétés
IUPAC Name |
3-cyclopentyl-N-[4-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N5O/c1-15-14-19(26(2)3)25-21(22-15)24-18-11-9-17(10-12-18)23-20(27)13-8-16-6-4-5-7-16/h9-12,14,16H,4-8,13H2,1-3H3,(H,23,27)(H,22,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJCDAWTTXGBAEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NC(=O)CCC3CCCC3)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-acetyl-N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2780364.png)
![6-Cyclopropyl-2-{[1-(2,4-dichlorobenzoyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2780366.png)



![(E)-2-(4-methylphenyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]ethene-1-sulfonamide](/img/structure/B2780371.png)
![8-bromo-6-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2780372.png)
![N-(3-fluoro-4-methylphenyl)-2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B2780373.png)
![2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2780375.png)


![1-[2-(Furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-3-(thiophen-2-yl)urea](/img/structure/B2780379.png)
![3-[(pyrimidin-2-yloxy)methyl]-N-[3-(trifluoromethyl)phenyl]piperidine-1-carboxamide](/img/structure/B2780382.png)
![N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-phenylethanesulfonamide](/img/structure/B2780383.png)
